2-Propylfuran

Sensory Science Flavor Chemistry Threshold Determination

2-Propylfuran (CAS 4229-91-8) is a C7 alkyl-substituted heteroaromatic compound belonging to the 2-alkylfuran homologous series. It is characterized by a molecular weight of 110.15 g/mol, a boiling point of 110–115°C, density of 0.882–0.891 g/cm³ at 20–25°C, and flash point of 24°C.

Molecular Formula C7H10O
Molecular Weight 110.15 g/mol
CAS No. 4229-91-8
Cat. No. B1361053
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Propylfuran
CAS4229-91-8
Molecular FormulaC7H10O
Molecular Weight110.15 g/mol
Structural Identifiers
SMILESCCCC1=CC=CO1
InChIInChI=1S/C7H10O/c1-2-4-7-5-3-6-8-7/h3,5-6H,2,4H2,1H3
InChIKeyCPLJMYOQYRCCBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Propylfuran (CAS 4229-91-8): Procurement-Grade Physicochemical and Sensory Baseline for Flavor Formulation


2-Propylfuran (CAS 4229-91-8) is a C7 alkyl-substituted heteroaromatic compound belonging to the 2-alkylfuran homologous series [1]. It is characterized by a molecular weight of 110.15 g/mol, a boiling point of 110–115°C, density of 0.882–0.891 g/cm³ at 20–25°C, and flash point of 24°C [2]. The compound exhibits a mild, sweet, slightly nutty odor with an odor detection threshold of 6 ppm in edible oil matrices [3]. Commercially available at ≥98–99% purity, 2-propylfuran is employed primarily as a flavor ingredient and synthetic building block .

Why 2-Propylfuran Cannot Be Replaced by 2-Ethylfuran or 2-Butylfuran in Flavor and Analytical Applications


Within the 2-alkylfuran homologous series, alkyl chain length directly governs both physicochemical partitioning behavior and sensory perception. 2-Propylfuran occupies a distinct intermediate position between 2-ethylfuran (C6) and 2-butylfuran (C8), resulting in a boiling point of 110–115°C compared to ~92°C for 2-ethylfuran and ~139°C for 2-butylfuran [1]. This difference alters headspace partitioning during thermal processing and GC analysis, with 2-propylfuran exhibiting a retention index of approximately 874 versus 903 for 2-ethylfuran [2]. Sensory differentiation is equally pronounced: 2-propylfuran produces a mild, sweet, nutty profile with a 6 ppm odor threshold, whereas 2-ethylfuran imparts a pungent, rubbery note and 2-butylfuran conveys a fruity, wine-like, spicy character [3][4][5]. Substituting one homolog for another fundamentally changes both the volatile release kinetics and the organoleptic signature, rendering generic substitution invalid for flavor formulation, food authenticity studies, or biomarker research [6].

2-Propylfuran: Quantified Differentiation Evidence Against 2-Ethylfuran, 2-Butylfuran, and 2-Pentylfuran


Odor Detection Threshold: 6 ppm for 2-Propylfuran Versus 0.005 ppm for Vinyl Propyl Ketone in Edible Oil Matrix

2-Propylfuran exhibits an odor detection threshold of 6 ppm when spiked into bland edible oil and evaluated by a 15–18 member trained taste panel using a 50% detection criterion [1]. In the same study, vinyl propyl ketone (a structurally distinct but application-relevant comparator) demonstrated a markedly lower threshold of 0.005 ppm, indicating approximately 1,200-fold higher odor potency [2]. This establishes 2-propylfuran as a moderate-impact, subtle background note rather than a dominant odorant.

Sensory Science Flavor Chemistry Threshold Determination

Quantitative Occurrence in Roasted Coffee: 2-Propylfuran at 2.7–14.5 μg/L Versus 2-Methylfuran at 7.4–241 μg/L

In a comparative analysis of cold brew and hot brew coffee across roasting degrees, 2-propylfuran was quantified at 2.7–14.5 μg/L, whereas the lower homolog 2-methylfuran ranged from 7.4–241 μg/L—a difference of up to 16-fold higher concentration for 2-methylfuran [1]. 2-Propylfuran concentrations increased with roast degree (light to dark), while 2-methylfuran peaked at medium roast and declined thereafter, demonstrating distinct formation kinetics [2].

Food Analysis Volatile Profiling Coffee Aroma

Precursor-Specific Formation: 2-Propylfuran Derives Exclusively from 2-Heptenal, Distinguishing It from Other 2-Alkylfurans

The 2-alkylfuran homologous series exhibits strict precursor specificity: 2-propylfuran forms exclusively from 2-heptenal under dry-roasting conditions, while 2-ethylfuran forms from 2-hexenal and 2-butylfuran from 2-octenal [1]. Amino acid catalysis (e.g., cysteine, lysine) dramatically increases 2-alkylfuran yields from the corresponding α,β-unsaturated aldehydes, but does not alter the precursor-to-product specificity [2].

Flavor Formation Lipid Oxidation Maillard Chemistry

Boiling Point and Volatility Differentiation: 115°C for 2-Propylfuran Versus 139°C for 2-Butylfuran

The boiling point of 2-propylfuran is 110–115°C, which is approximately 24°C lower than that of 2-butylfuran (139°C) and approximately 22–23°C higher than that of 2-ethylfuran (~92–93°C) [1]. This intermediate volatility affects headspace concentration, GC retention time, and release kinetics during thermal processing.

Physicochemical Properties Volatility Headspace Partitioning

Regulatory and Safety Profile: 2-Propylfuran Listed as FEMA GRAS and JECFA Flavoring Substance

2-Propylfuran is included in Fenaroli's Handbook of Flavor Ingredients among GRAS (Generally Recognized as Safe) substances with established sensory threshold data and permitted use levels [1]. It is also assigned JECFA Number 1490, confirming its status as a flavoring substance evaluated by the Joint FAO/WHO Expert Committee on Food Additives [2]. This regulatory documentation is not uniformly available for all 2-alkylfuran homologs, with some (e.g., longer-chain members) lacking comparable safety assessment or permitted-use documentation.

Regulatory Compliance Flavor Safety Food Additive

2-Propylfuran: Validated Research and Industrial Application Scenarios Based on Quantitative Evidence


Analytical Standard for Roasted Coffee and Thermally Processed Food Volatile Profiling

2-Propylfuran is a validated analytical standard for quantifying 2-alkylfuran content in roasted coffee, where concentrations range from 2.7–14.5 μg/L depending on roast degree and brewing method [1]. Its distinct retention index (~874) and lower natural abundance compared to 2-methylfuran (up to 16× lower) necessitate compound-specific calibration curves for accurate quantification in GC-MS workflows. This compound is essential for food authenticity studies, process optimization, and quality control in coffee and thermally processed food industries.

Flavor Formulation for Mild Nutty, Sweet, and Roasted Sensory Profiles

With an odor threshold of 6 ppm in edible oils, 2-propylfuran functions as a moderate-impact background note rather than a dominant odorant, providing sweet, slightly nutty, and roasted nuances without overwhelming the flavor profile [2]. This threshold is approximately 1,200× higher (lower potency) than vinyl propyl ketone, making 2-propylfuran suitable for subtle flavor modulation in baked goods, snack foods, and savory applications where a balanced roasted character is desired.

Lipid Oxidation Marker and 2-Heptenal Pathway Tracer in Food Chemistry Research

2-Propylfuran serves as a specific chemical marker for 2-heptenal-derived lipid oxidation pathways under thermal processing conditions, with formation dramatically amplified by amino acid catalysis [3]. This precursor-to-product specificity distinguishes it from 2-ethylfuran (2-hexenal derived) and 2-butylfuran (2-octenal derived). Researchers investigating lipid oxidation mechanisms, Maillard–lipid interactions, or flavor generation in heated oils and protein-rich foods should procure 2-propylfuran as a pathway-specific analytical tracer.

Synthetic Building Block for Heteroaromatic Compounds and Phytoprostane Synthesis

2-Propylfuran is employed as a starting material in the synthesis of enantiomerically pure phytoprostanes B1 type I and II, with documented synthetic routes proceeding from furfural and n-propylfuran [4]. Its intermediate boiling point (110–115°C) and well-characterized physicochemical properties make it a tractable building block for palladium-catalyzed direct arylation reactions and other heteroarene functionalization strategies [5].

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